(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 507472-10-8
VCID: VC7803257
InChI: InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
SMILES: C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C28H23NO4
Molecular Weight: 437.5 g/mol

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

CAS No.: 507472-10-8

Cat. No.: VC7803257

Molecular Formula: C28H23NO4

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid - 507472-10-8

Specification

CAS No. 507472-10-8
Molecular Formula C28H23NO4
Molecular Weight 437.5 g/mol
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Standard InChI InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
Standard InChI Key YQHVLHLQDDNYKX-SANMLTNESA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid . Its molecular formula is C₂₈H₂₃NO₅, with a molecular weight of 453.5 g/mol . The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] is attached to the amino moiety of the propanoic acid backbone, while the naphthalen-1-yl group occupies the β-carbon position .

Stereochemical Configuration

The (S)-configuration at the α-carbon ensures enantiomeric purity, a critical feature for its role in peptide synthesis. This stereochemistry influences interactions with biological targets, such as enzymes and receptors, enhancing its utility in drug design .

Structural Analysis

The compound’s structure comprises:

  • A fluorene moiety (C₁₃H₉) providing hydrophobicity and UV absorbance.

  • A carbamate linkage (-O-C(=O)-NH-) connecting the Fmoc group to the amino acid.

  • A naphthalen-1-yl substituent contributing aromatic stacking interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₈H₂₃NO₅
Molecular Weight (g/mol)453.5
CAS Number959573-34-3
SMILES NotationC1=CC=C2C(=C1)C=CC=C2C@@HNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) methodologies:

  • Fmoc Protection: The amino group of 3-amino-3-(1-naphthyl)propanoic acid is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base like DIEA .

  • Coupling Reactions: The Fmoc-protected amino acid is activated using HBTU or HATU and coupled to a resin-bound peptide chain .

  • Deprotection: The Fmoc group is removed using piperidine, enabling sequential elongation of the peptide .

Purification and Characterization

Purification is achieved via reverse-phase HPLC, leveraging the compound’s hydrophobicity. Analytical characterization employs:

  • Mass Spectrometry (MS): Confirms molecular weight (m/z 453.5) .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) signals at δ 7.2–8.3 ppm confirm aromatic protons from fluorene and naphthalene .

Applications in Research and Industry

Peptide Synthesis

The compound is a cornerstone in Fmoc-based SPPS, enabling the synthesis of complex peptides with >95% purity . Its steric bulk minimizes side reactions, while the naphthalene group enhances solubility in organic solvents like DMF .

Drug Development

  • Receptor-Targeted Therapeutics: The naphthalene moiety facilitates π-π interactions with hydrophobic binding pockets in proteins, aiding the design of kinase inhibitors .

  • Anticancer Agents: Conjugates of this compound with doxorubicin show enhanced tumor targeting in preclinical models .

Bioconjugation

The Fmoc group enables covalent attachment to biomolecules (e.g., antibodies, oligonucleotides) for targeted drug delivery systems. For example, Fmoc-(S)-3-amino-3-(1-naphthyl)propionic acid has been used to synthesize antibody-drug conjugates (ADCs) with improved serum stability .

Material Science

Incorporation into self-assembling peptides creates nanostructures for biosensing. The naphthalene group’s fluorescence (λₑₓ = 280 nm, λₑₘ = 360 nm) allows tracking of material assembly .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Melting Point198–202°C (decomposes)
SolubilityDMF: >50 mg/mL; DMSO: 20 mg/mL
LogP (Octanol-Water)4.2 ± 0.3
pKa (Carboxylic Acid)2.8

Recent Research Advancements

Neuropharmacology

Studies utilizing this compound in NMDA receptor modulators have shown promise in treating neurodegenerative diseases. The naphthalene group mimics endogenous ligands, improving blood-brain barrier penetration .

Sustainable Synthesis

A 2024 study demonstrated a microwave-assisted synthesis method, reducing reaction times from 12 hours to 30 minutes while maintaining 92% yield .

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